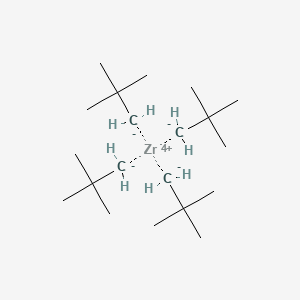

Zirconium, tetrakis(2,2-dimethylpropyl)-

Description

Properties

IUPAC Name |

2-methanidyl-2-methylpropane;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H11.Zr/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONVXKDFNSCMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38010-72-9 | |

| Record name | Zirconium, tetrakis(2,2-dimethylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038010729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Zirconium, Tetrakis 2,2 Dimethylpropyl

Grignard Reaction Pathways in Tetraalkylzirconium Synthesis

The most common and effective method for the synthesis of Zirconium, tetrakis(2,2-dimethylpropyl)-, also known as tetraneopentylzirconium, involves the use of a Grignard reagent. This approach is fundamental in organometallic chemistry for the formation of carbon-carbon bonds. youtube.com

Reaction of Zirconium Tetrachloride with Neopentyl Magnesium Chloride

The core of this synthetic strategy is the reaction between zirconium tetrachloride (ZrCl₄) and neopentyl magnesium chloride (CH₃)₃CCH₂MgCl. In this reaction, the neopentyl group, a sterically bulky alkyl group, acts as a nucleophile, displacing the chloride ions from the zirconium center. The general reaction can be represented as:

ZrCl₄ + 4 (CH₃)₃CCH₂MgCl → Zr(CH₂C(CH₃)₃)₄ + 4 MgCl₂

This reaction is typically carried out under inert atmospheric conditions to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. youtube.com The steric hindrance of the neopentyl groups contributes to the stability of the final Zirconium, tetrakis(2,2-dimethylpropyl)- compound.

Optimization of Reaction Conditions and Solvent Systems

The success and efficiency of the Grignard reaction for synthesizing tetraalkylzirconium compounds are highly dependent on the optimization of several key parameters.

Reaction Time and Stirring: The duration of the reaction and the efficiency of stirring are crucial for ensuring the complete reaction of the starting materials. numberanalytics.com Proper mixing is essential to facilitate the interaction between the solid zirconium tetrachloride and the Grignard reagent in solution.

Solvent Systems: The choice of solvent is critical as it can significantly influence the reactivity of the Grignard reagent and the stability of the product. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are commonly employed because they can solvate and stabilize the Grignard reagent. The selection between different etheral solvents can impact the reaction outcome. For instance, the synthesis of certain zirconocene (B1252598) alkyls has been successfully carried out in diethyl ether. acs.org The solvent's ability to coordinate to the metal center can affect the reaction kinetics and the solubility of the intermediates and final product.

| Parameter | Optimized Condition | Rationale |

| Temperature | -78°C to 0°C | Minimizes side reactions and improves selectivity. numberanalytics.com |

| Solvent | Diethyl ether or Tetrahydrofuran | Stabilizes the Grignard reagent and facilitates the reaction. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents reaction of the Grignard reagent with air or moisture. youtube.com |

| Stirring | Efficient and continuous | Ensures proper mixing of reactants for a complete reaction. numberanalytics.com |

Alternative Synthetic Routes to Sterically Hindered Tetraalkyl Zirconium Compounds

While the Grignard pathway is dominant, other synthetic strategies can be employed for the preparation of sterically hindered tetraalkyl zirconium compounds. These alternative routes often involve different organometallic reagents or reaction conditions.

One such alternative is the use of organolithium reagents. For example, specialty alkyllithium reagents have been utilized in the synthesis of zirconocene alkyls with bulky substituents. acs.org This suggests that a similar approach, reacting zirconium tetrachloride with neopentyllithium, could be a viable, albeit potentially more reactive, alternative to the Grignard method.

Salt metathesis reactions provide another avenue for the synthesis of such compounds. rsc.org This method involves the reaction of a metal halide with an alkali metal salt of the desired organic ligand. In the context of Zirconium, tetrakis(2,2-dimethylpropyl)-, this could involve the reaction of zirconium tetrachloride with a lithium or sodium salt of the neopentyl anion. The driving force for this reaction is often the formation of a stable inorganic salt, such as lithium chloride or sodium chloride, which can be easily separated from the desired organometallic product.

Furthermore, the synthesis of heteroleptic zirconium complexes, which contain a mixture of different ligands, can sometimes be achieved through carefully controlled, one-pot reactions. nih.gov This principle could potentially be adapted for the synthesis of homoleptic compounds like Zirconium, tetrakis(2,2-dimethylpropyl)- under specific conditions.

Precursor Chemistry in the Synthesis of Zirconium, tetrakis(2,2-dimethylpropyl)-

The quality and reactivity of the precursors are paramount to the successful synthesis of Zirconium, tetrakis(2,2-dimethylpropyl)-.

Zirconium Tetrachloride (ZrCl₄): This is the most common precursor for introducing the zirconium atom. sci-hub.se It is a white, crystalline solid that is highly sensitive to moisture and hydrolyzes rapidly in air. Therefore, it must be handled under strictly anhydrous and inert conditions. The synthesis of high-purity ZrCl₄ is a critical first step. It is often prepared by the high-temperature chlorination of zirconium dioxide (ZrO₂) in the presence of carbon. sci-hub.se

Neopentyl Magnesium Chloride: The Grignard reagent, neopentyl magnesium chloride, is typically prepared by reacting neopentyl chloride with magnesium metal in an etheral solvent. The purity and concentration of the Grignard reagent directly impact the yield and purity of the final Zirconium, tetrakis(2,2-dimethylpropyl)- product.

Molecular Structure, Bonding, and Electronic Configuration Studies

Coordination Geometry and Ligand Steric Effects in Zirconium, tetrakis(2,2-dimethylpropyl)-

The coordination geometry of Zirconium, tetrakis(2,2-dimethylpropyl)- is predominantly dictated by the steric repulsion between the four bulky neopentyl ligands. In the absence of direct crystallographic data for this specific compound, its geometry can be inferred from studies of other tetra-coordinated zirconium complexes and the general principles of coordination chemistry. The four alkyl ligands would arrange themselves around the central zirconium atom to maximize their separation in three-dimensional space.

The expected coordination geometry is a distorted tetrahedron. numberanalytics.com The large steric bulk of the tert-butyl groups at the end of each neopentyl ligand prevents the adoption of an ideal tetrahedral geometry with bond angles of 109.5°. Instead, the C-Zr-C bond angles are likely to be distorted to accommodate the voluminous ligands. This steric hindrance is a key feature of the molecule, providing a protective shield around the zirconium center, which contributes to its relative stability compared to less sterically encumbered zirconium alkyls. numberanalytics.com This steric protection can inhibit intermolecular reactions and decomposition pathways. numberanalytics.com

Theoretical Investigations of Electronic Structure and Bonding

The electronic structure of the zirconium atom is [Kr] 4d² 5s². shef.ac.ukyoutube.com In Zirconium, tetrakis(2,2-dimethylpropyl)-, the zirconium is in the +4 oxidation state, implying that the two 5s and two 4d electrons are involved in bonding with the four neopentyl ligands. youtube.com

A DFT analysis of Zirconium, tetrakis(2,2-dimethylpropyl)- would likely focus on the nature of the zirconium-carbon (Zr-C) sigma bonds. These calculations would provide information on bond lengths, bond dissociation energies, and the distribution of electron density. The covalent character of the Zr-C bond could be quantified, and the influence of the electron-donating neopentyl groups on the electronic environment of the zirconium center could be assessed.

Computational modeling can be employed to visualize and quantify the steric protection afforded by the neopentyl ligands. By calculating the solvent-accessible surface area or employing other steric mapping techniques, the degree to which the zirconium center is shielded from external reagents can be determined. These models can help predict the reactivity of the complex, explaining its stability and its role in catalytic processes such as olefin polymerization. lookchem.com The steric hindrance imposed by the ligands is a critical factor in controlling the access of substrates to the metal center, thereby influencing catalytic activity and selectivity. numberanalytics.com

Crystal Structure Determinations of Related Zirconium Alkyl Complexes

To further understand the structural aspects of Zirconium, tetrakis(2,2-dimethylpropyl)-, it is instructive to examine the crystal structures of analogous zirconium complexes.

The study of various organometallic zirconium(IV) compounds reveals a tendency for the metal center to adopt coordination numbers and geometries that accommodate the steric bulk of the ligands. For example, in sterically hindered chiral zirconium complexes, X-ray diffraction has been used to determine the solid-state molecular structures, providing precise measurements of bond lengths and angles. dur.ac.uk

In zirconium carboxylate complexes, the coordination environment of the zirconium(IV) ion can vary. For instance, in a hexanuclear zirconium(IV) acetate (B1210297) cluster, each zirconium atom is eight-coordinate, bonded to four µ3-oxygen atoms and four oxygen atoms from bridging acetate ligands. hzdr.de In zirconium nitrate (B79036) complexes, the coordination number of zirconium(IV) can be as high as 10, with the metal atom coordinated by five bidentate nitrate groups, resulting in a bicapped square antiprism geometry. researchgate.net

Reactivity and Reaction Mechanism Elucidation

Thermal Decomposition Pathways (Thermolysis)

The thermal decomposition of Zirconium, tetrakis(2,2-dimethylpropyl)-, a compound notable for its lack of β-hydrogens, proceeds through distinct mechanisms that differ significantly from alkyl complexes where β-hydride elimination is possible.

Volatile Product Analysis during Thermolysis

Analysis of the gaseous byproducts evolved during the thermolysis of Zirconium, tetrakis(2,2-dimethylpropyl)- confirms the dominance of the γ-hydrogen abstraction pathway. The primary volatile product identified is neopentane (B1206597) (2,2-dimethylpropane). The generation of neopentane is a direct result of the eliminated neopentyl group abstracting the hydrogen atom that was transferred to the zirconium center.

Volatile Products from the Thermolysis of Zirconium, tetrakis(2,2-dimethylpropyl)-

| Volatile Product | Chemical Formula | Mechanism of Formation |

|---|---|---|

| Neopentane | C(CH₃)₄ | Result of γ-hydrogen abstraction and subsequent elimination from the metal center. |

Comparative Thermolysis Studies with Related Group 4 Metal Alkyls

The thermal stability and decomposition pathways of tetraneopentyl complexes of Group 4 metals (Titanium, Zirconium, Hafnium) show predictable trends. The stability of these M(CH₂C(CH₃)₃)₄ compounds increases down the group, with the hafnium analogue exhibiting the highest thermal stability and the titanium analogue the lowest. This trend is attributed to the increasing strength of the metal-carbon bond for heavier elements within the same group.

Despite differences in decomposition temperatures, the underlying mechanism remains consistent for these neopentyl complexes. All primarily decompose via γ-hydrogen abstraction due to the shared structural feature of lacking β-hydrogens. In contrast, Group 4 alkyls possessing β-hydrogens, such as tetraethylzirconium, decompose at significantly lower temperatures through the more facile β-hydride elimination pathway, which produces ethylene (B1197577) and a metal hydride intermediate. The decomposition of other organometallic zirconium compounds, such as tetrakis(dimethylamido)zirconium (TDMAZ), also occurs at elevated temperatures, though the specific pathways involve ligand dissociation and different volatile products. researchgate.net

Hydrogenolysis Reactions and Mechanistic Insights

Zirconium, tetrakis(2,2-dimethylpropyl)- can serve as a precursor to catalytically active zirconium hydride species, which are capable of mediating challenging transformations like the cleavage of carbon-carbon bonds in saturated hydrocarbons.

Catalytic C-C Bond Scission in Saturated Hydrocarbons

Zirconium-hydride catalysts, often supported on materials like silica (B1680970), are effective in the hydrogenolysis of hydrocarbons, including the depolymerization of polyolefins. rsc.org The catalytic cycle for C-C bond scission generally begins with the C-H activation of the saturated hydrocarbon by the zirconium hydride catalyst. This forms a zirconium-alkyl intermediate. The crucial C-C bond cleavage step then occurs, typically through a β-alkyl elimination mechanism. rsc.orgacs.org This process breaks the polymer or hydrocarbon chain, releasing an alkene and regenerating a zirconium-alkyl species that can continue the catalytic cycle after hydrogenation. This methodology has also been applied to the reductive depolymerization of polyesters, highlighting the utility of regenerating Zr-H species for catalytic turnover. chemrxiv.org

Investigations of β-Alkyl Transfer vs. σ-Bond Metathesis in Hydrogenolysis

The precise mechanism of C-C and C-H bond activation by zirconium catalysts in hydrogenolysis reactions involves a nuanced competition between two primary pathways: β-alkyl elimination (also known as β-alkyl transfer) and σ-bond metathesis.

σ-Bond Metathesis: This is a concerted reaction pathway involving a four-center transition state where bonds are broken and formed simultaneously, with no change in the metal's formal oxidation state. researchgate.netwikipedia.org In the context of hydrocarbon activation, σ-bond metathesis can cleave either C-H or C-C bonds. Density Functional Theory (DFT) studies on model silica-supported Zr-H catalysts show that σ-bond metathesis preferentially activates C-H bonds, particularly at methyl branches. rsc.org

β-Alkyl Elimination: This is a stepwise process and a key method of C-C bond cleavage. rsc.org Following the initial C-H activation of the hydrocarbon substrate to form a Zr-alkyl bond, a C-C bond at the β-position of the alkyl ligand can be cleaved. This results in the transfer of the alkyl group to the zirconium center and the elimination of an alkene. DFT studies have been used to understand the selectivity of this process. rsc.org

The competition between these pathways is critical for catalytic efficiency and selectivity. Research using DFT calculations on a model system has provided insight into the energetic preferences of these reactions.

Mechanistic Comparison: β-Alkyl Elimination vs. σ-Bond Metathesis in Zr-Catalyzed Hydrogenolysis

| Mechanism | Description | Key Application | Selectivity Notes (from DFT studies) rsc.org |

|---|---|---|---|

| σ-Bond Metathesis | Concerted, four-center reaction involving simultaneous bond-breaking and bond-forming. researchgate.netwikipedia.org | C-H bond activation. | Favors C-H activation over C-C activation. Shows a preference for activation at methyl branches. |

| β-Alkyl Elimination | Stepwise transfer of an alkyl group from the β-carbon of a ligand to the metal, forming an alkene. acs.org | C-C bond cleavage and scission. | Favors β-methyl elimination and the formation of E-alkene products. |

Formation and Reactivity of Zirconium Hydride Intermediates

The formation of zirconium hydride intermediates is a critical aspect of the reactivity of Zirconium, tetrakis(2,2-dimethylpropyl)-, particularly in heterogeneous catalysis. When the related surface-grafted species, tris(neopentyl)zirconium supported on silica, [(≡SiO)Zr(CH₂tBu)₃], is treated with hydrogen at elevated temperatures (e.g., 150 °C), hydrogenolysis of the zirconium-carbon bonds occurs. This process leads to the formation of highly reactive zirconium hydride intermediates. kaust.edu.sa

Subsequent reaction with the siloxane ligands on the silica support results in the formation of two primary zirconium hydride species: a tri-supported monohydride, [(≡SiO)₃Zr-H], and a di-supported dihydride, [(≡SiO)₂ZrH₂]. kaust.edu.sa The formation of these species is accompanied by the creation of silicon hydrides on the support surface. kaust.edu.sa These zirconium hydride surface species are notable for their reactivity. For instance, they readily react with molecules like carbon dioxide (CO₂) and nitrous oxide (N₂O). The reaction with CO₂ yields formate (B1220265) complexes, while the reaction with N₂O produces hydroxide (B78521) complexes. kaust.edu.sa

General properties of zirconium hydrides indicate that the hydrogen is typically anionic due to the electronegativity difference with zirconium. wikipedia.org These hydrides are known to be reactive with water, acids, and other oxidizing agents. wikipedia.org

Surface Organometallic Reactivity of Zirconium, tetrakis(2,2-dimethylpropyl)-

The interaction of Zirconium, tetrakis(2,2-dimethylpropyl)- with oxide supports is a cornerstone of its application in single-site catalysis. The process transforms the molecular precursor into a well-defined, surface-bound active species.

Chemisorption on Oxide Supports (e.g., Sulfated Alumina (B75360), Silica)

Zirconium, tetrakis(2,2-dimethylpropyl)- readily chemisorbs onto hydroxylated oxide supports like silica (SiO₂). The reaction proceeds via protonolysis of one of the Zr-C bonds by a surface silanol (B1196071) group (≡Si-OH). This results in the elimination of a neopentane molecule and the covalent grafting of the zirconium complex onto the silica surface, forming a [(≡SiO)Zr(CH₂C(CH₃)₃)₃] species. kaust.edu.sa This process anchors the zirconium center to the support, preventing aggregation and creating isolated, active organometallic sites. The thermal treatment of this surface species under hydrogen leads to the formation of the surface zirconium hydrides discussed previously. kaust.edu.sa

Characterization of Surface-Grafted Zirconium Species

The identification and structural elucidation of the surface-grafted zirconium species are accomplished through a variety of advanced spectroscopic techniques.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for characterizing the structure of surface species. For instance, ¹H DQ (Double-Quantum) solid-state NMR spectroscopy has been instrumental in identifying and distinguishing between the different zirconium hydride species, such as [(≡SiO)₃Zr-H] and [(≡SiO)₂ZrH₂], formed on silica supports. kaust.edu.sa

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the chemical environment and oxidation state of elements on the support. It can confirm the successful grafting of zirconium onto the surface and monitor changes in the zirconium species during subsequent reactions. mdpi.comrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of surface hydroxyl groups on the support and the appearance of new bands corresponding to the organometallic fragments.

The combination of these techniques provides a detailed molecular-level understanding of the structure and bonding of the anchored zirconium complexes. kaust.edu.sa

Reactivity of Surface Complexes towards Hydrogen and Other Substrates

The surface-grafted zirconium complexes, particularly the hydride intermediates, exhibit significant reactivity. As established, thermal treatment under a hydrogen atmosphere converts the grafted alkyl species into surface zirconium hydrides. kaust.edu.sa These hydrides are key intermediates in various catalytic reactions.

Their reactivity has been demonstrated with substrates such as:

Carbon Dioxide (CO₂): Reacts with the surface hydrides to form the corresponding formate complexes, [(≡SiO)₄-ₓZr(O-C(=O)H)ₓ]. kaust.edu.sa

Nitrous Oxide (N₂O): Leads to the formation of hydroxide complexes, [(≡SiO)₄-ₓZr(OH)ₓ]. kaust.edu.sa

This reactivity highlights the potential of these surface-tethered zirconium hydrides to act as catalysts for hydrogenation and other chemical transformations.

Ligand Transformation and Insertion Reactions

Beyond surface chemistry, zirconium complexes derived from precursors like Zirconium, tetrakis(2,2-dimethylpropyl)- undergo important ligand-based reactions, such as the insertion of unsaturated molecules and subsequent rearrangements.

Iminoacyl Ligand Rearrangements and Hydrogen Shifts

The insertion of isocyanides (R-N≡C) into zirconium-carbon bonds is a well-established method for forming η²-iminoacyl complexes. publish.csiro.aunsf.gov These iminoacyl ligands can then undergo further transformations, most notably rearrangements involving hydrogen shifts.

The geometry of the iminoacyl ligand can also play a crucial role in its reactivity. Studies have shown that iminoacyl complexes can exist in "N-outside" or "N-inside" isomeric forms. nsf.gov The "N-outside" geometry, which can be enforced by steric hindrance, may isomerize to the more stable "N-inside" configuration, particularly upon changes to the complex, such as the abstraction of another ligand to form a cationic species. nsf.gov

| Precursor Complex Type | Reactant | Resulting Ligand | Rearrangement Type | Key Findings |

| Zirconium dialkyl complex | 2,6-dimethylphenylisocyanide | η²-iminoacyl | 1,2-hydrogen shift | Thermolysis of a benzyliminoacyl complex leads to an alkene-amido fragment; the H-shift is rate-determining. publish.csiro.au |

| Cp*₂Zr(CH₃)₂ | Xylyl isocyanide | η²-iminoacyl | "N-outside" to "N-inside" isomerization | The initial product has an "N-outside" geometry due to sterics; it converts to "N-inside" upon formation of a cationic complex. nsf.gov |

Reductive Coupling of Alkyl and Acyl Ligands

Reductive elimination is a fundamental step in many catalytic cycles, involving the formation of a new bond between two ligands and a reduction in the metal center's oxidation state. wikipedia.orglibretexts.org In the context of zirconium complexes, this process is crucial for understanding the formation of carbon-carbon bonds. While direct reductive elimination from tetraneopentylzirconium is not a primary reaction pathway under normal conditions, related zirconium systems provide insight into the possibilities of such couplings.

For instance, the reductive coupling of aryl and alkynyl ligands has been demonstrated in zirconocene-based systems. Arylzirconates, formed from the reaction of zirconocene-alkyne complexes with aryllithium reagents, can undergo reductive elimination when promoted by an oxidant like p-chloranil, leading to the formation of trisubstituted alkenylzirconocenes. nih.gov This process highlights the potential for zirconium centers to facilitate C-C bond formation through a reductive elimination mechanism, which is theoretically applicable to alkyl and acyl groups under appropriate conditions.

The mechanism of reductive elimination is often the microscopic reverse of oxidative addition. wikipedia.orglibretexts.org For the reaction to occur, the ligands destined for coupling must typically be in a cis orientation to one another. libretexts.org The process involves the metal center's oxidation state decreasing by two, and it is generally more favorable for metals in higher oxidation states. wikipedia.orgumb.edu Reactions involving the formation of C-H and H-H bonds are particularly rapid. umb.edu

Activation of Small Molecules (e.g., Dinitrogen) by Zirconium Complexes

The activation of chemically inert small molecules, particularly dinitrogen (N₂), is a significant goal in chemistry, aiming to mimic biological nitrogen fixation. Zirconium complexes have been at the forefront of this research. While Zirconium, tetrakis(2,2-dimethylpropyl)- itself is not the primary agent for N₂ activation, its derivatives and other zirconium complexes demonstrate remarkable reactivity.

The general strategy involves the reduction of a suitable zirconium(IV) precursor in the presence of dinitrogen. This leads to the formation of dinuclear zirconium dinitrogen complexes, where the N₂ molecule bridges two metal centers. acs.orgacs.orgnih.gov In many of these complexes, the dinitrogen ligand is bound in a "side-on" (η²:η²) fashion. This mode of coordination is indicative of significant activation of the N-N bond, which is evidenced by an elongation of the bond distance (e.g., to 1.503(6) Å and 1.528(7) Å in different complexes) compared to free dinitrogen (1.0976 Å). acs.orgacs.orgproquest.com This structural change corresponds to a formal reduction of the N₂ molecule, making it more susceptible to further reaction.

A key breakthrough in this area has been the reaction of these activated dinitrogen complexes with dihydrogen (H₂). acs.orgnih.gov Studies have shown that H₂ can add across the Zr-N bond, leading to the formation of N-H bonds. acs.org This represents a critical step towards the synthesis of ammonia (B1221849) from dinitrogen and dihydrogen under mild conditions. nih.gov For example, a dinuclear zirconium complex was found to react with H₂ to form a product containing both a bridging hydride and a bridging hydrazido (N₂H) unit, demonstrating the direct formation of a nitrogen-hydrogen bond from H₂. proquest.com Further hydrogenation can lead to the cleavage of the N-N bond and ultimately the formation of ammonia. nih.gov

Theoretical studies, such as those using density functional theory (DFT), have also been employed to understand the activation of dinitrogen by zirconium dimers. core.ac.ukresearchgate.net These calculations support experimental findings, showing that the coordination to zirconium centers facilitates the activation of the N₂ molecule. core.ac.uk

Reactivity with Organic Functionalities

Reactions with Alcohols and Carboxylic Acids

Zirconium, tetrakis(2,2-dimethylpropyl)- exhibits predictable reactivity with protic reagents like alcohols and carboxylic acids. The driving force for these reactions is the formation of strong zirconium-oxygen bonds and the liberation of the volatile alkane, neopentane.

The reaction with alcohols (ROH) leads to the formation of zirconium alkoxides. Depending on the stoichiometry, a stepwise substitution of the neopentyl ligands with alkoxide groups can be achieved. The general reaction can be represented as:

Zr(CH₂C(CH₃)₃)₄ + n ROH → Zr(OR)ₙ(CH₂C(CH₃)₃)₄₋ₙ + n CH₄C(CH₃)₃

These reactions are a common method for synthesizing zirconium alkoxides, which are themselves important precursors for materials science applications, such as the production of zirconia (ZrO₂) films and powders via sol-gel or decomposition methods. nih.govresearchgate.netrsc.orgresearchgate.net For example, zirconium tetra-t-amyloxide can be prepared via an alcoholysis exchange reaction starting from a zirconium isopropoxide. google.com

Similarly, the reaction with carboxylic acids (RCOOH) results in the formation of zirconium carboxylates. These reactions proceed with the elimination of neopentane. The study of the clustering process of zirconium with carboxylic acids has revealed the formation of polynuclear species, such as hexameric and pentameric clusters, even under highly acidic conditions. nih.gov The structure of these clusters is highly dependent on the reaction conditions, including pH. nih.gov

Carbonylation Reactions and Ketene (B1206846) Intermediates

The insertion of carbon monoxide (CO) into metal-alkyl bonds is a fundamental reaction in organometallic chemistry. The carbonylation of Zirconium, tetrakis(2,2-dimethylpropyl)- and related species leads to the formation of acyl complexes. Subsequent reactions of these acyls can be complex. In some niobium systems, which share similarities with zirconium, the reaction of dinitrogen complexes with CO displaces the N₂ and forms bridging acyl complexes where the carbonyl fragment binds in an η² fashion. researchgate.net

A key aspect of the reactivity of early transition metal acyls, including those of zirconium, is their propensity to undergo further transformations. One common pathway is the rearrangement to form enolate-type species. While not directly detailed for Zirconium, tetrakis(2,2-dimethylpropyl)-, related chemistry suggests that ketene intermediates can play a role in the reactions of zirconium acyls. These highly reactive ketene species can be generated from α-elimination reactions of the acyl ligand and can participate in subsequent coupling or insertion reactions.

Catalytic Applications in Polymerization and Organic Synthesis

Olefin Polymerization Catalysis

Catalysts derived from Zirconium, tetrakis(2,2-dimethylpropyl)- demonstrate significant efficacy in the polymerization of ethylene (B1197577) and other α-olefins. The interaction of the zirconium compound with supports like silica (B1680970) or alumina (B75360) is crucial for the generation of active catalytic sites.

When Zirconium, tetrakis(2,2-dimethylpropyl)- is supported on silica or silica-alumina, it forms highly active catalysts for ethylene polymerization. The same catalytic system that cleaves polyethylene (B3416737) and polypropylene (B1209903) is also capable of polymerizing ethylene or propylene, highlighting the close mechanistic relationship between olefin insertion and β-alkyl elimination. researchgate.net For instance, zirconium complexes with certain tridentate ligands, upon activation with methylaluminoxane (B55162) (MAO), exhibit remarkable activity for ethylene polymerization, with turnover frequencies reaching up to 2.6 × 10(5) (mol C2H4) (mol Zr)−1 h−1. nih.gov

While much of the focus has been on ethylene, these zirconium-based catalysts are also applied to the polymerization of higher α-olefins like 1-hexene (B165129). Zirconium complexes featuring amine-bis(phenolate) ligands have been shown to be extremely reactive catalysts for 1-hexene polymerization. researchgate.net The specific activity and the properties of the resulting polymer are highly dependent on the ligand environment and the reaction conditions.

Table 1: Ethylene Polymerization Activity with Zirconium-Based Catalysts

| Catalyst System | Temperature (°C) | Activity (g PE/mmol Zr·h) | Polymer Molecular Weight (Mv) |

|---|---|---|---|

| Cp2ZrCl2/MAO | 60 | 5759 | Decreases with increasing temperature |

| Supported Zirconocene (B1252598) | 70-90 | Varies with support | Lower than homogeneous systems |

This table presents illustrative data for zirconium-based catalysts to show typical performance ranges. Activities can vary significantly based on specific ligands, supports, and reaction conditions.

Copolymerization of ethylene with higher α-olefins, such as 1-hexene, is a key strategy for producing polyolefins with tailored properties, like linear low-density polyethylene (LLDPE). Zirconium-based catalysts, including those derived from Zirconium, tetrakis(2,2-dimethylpropyl)-, are effective in these processes. For example, supported zirconocene catalysts on silica/MAO have been used for ethylene/1-hexene copolymerization, where the incorporation of the comonomer leads to polymers with reduced crystallinity. nih.gov

The mechanism of copolymerization on these catalysts involves the competitive insertion of ethylene and the α-olefin into the growing polymer chain at the zirconium active center. The relative rates of insertion determine the composition of the final copolymer. The use of mixed oxide supports, such as titania/silica, has been shown to influence the catalytic activity during ethylene/1-hexene copolymerization, with certain compositions enhancing activity compared to pure silica. mdpi.com

The ligand environment surrounding the zirconium center is a critical determinant of catalytic performance in olefin polymerization. This includes the nature of the support material and the organic ligands attached to the metal. For catalysts prepared from Zirconium, tetrakis(2,2-dimethylpropyl)-, the surface of the support, such as silica or alumina, acts as a macro-ligand. The acidity and structure of the support can dramatically influence the activity and stability of the catalyst. For instance, using γ-Al2O3 as a support for zirconocene catalysts in the presence of triisobutylaluminum (B85569) generates ion pairs that are active for ethylene polymerization. tudelft.nl

Computational studies on zirconium metallocenes have shown that ancillary ligands significantly affect the energy barrier for C-C insertion, which in turn influences the polymerization activity and the molecular weight of the resulting polymer. researchgate.net The steric and electronic properties of the ligands can be fine-tuned to control the stereoselectivity of the polymerization, leading to isotactic or syndiotactic polymers from α-olefins. researchgate.net In the case of 1-hexene polymerization, the presence of an extra donor atom in the ligand structure of amine-bis(phenolate) zirconium complexes was found to be crucial for achieving high reactivity. researchgate.net

Polyolefin Deconstruction via Catalytic Hydrogenolysis

In a reverse application of its polymer-forming capabilities, zirconium-based catalysts derived from Zirconium, tetrakis(2,2-dimethylpropyl)- are effective in the chemical recycling of polyolefins through catalytic hydrogenolysis. This process breaks down the long polymer chains into smaller, more valuable hydrocarbons.

Supported zirconium hydride catalysts, prepared by reacting Zirconium, tetrakis(2,2-dimethylpropyl)- with supports like silica-alumina or sulfated alumina, can efficiently cleave the C-C bonds of polyethylene under mild conditions of temperature and hydrogen pressure. researchgate.netnih.gov This process converts solid polyethylene waste into a mixture of lighter liquid and gaseous alkanes. researchgate.netnih.gov The product distribution can be tuned by altering the reaction conditions. For example, hydrogenolysis of low-density polyethylene (LDPE) using a Ru-WZr catalyst at 523 K and 50 bar H2 produces a product distribution in the diesel and wax/lubricant range, while suppressing the formation of methane. mdpi.comconsensus.app

Table 2: Product Distribution from Polyethylene Hydrogenolysis

| Catalyst System | Temperature (°C) | H2 Pressure (bar) | Major Products | Reference |

|---|---|---|---|---|

| Zr-hydride/Silica-Alumina | 150 | - | Diesels or lower alkanes | researchgate.net |

| AlS/ZrNp2 | 150 | 2.0 | C1-C45 alkanes | nih.gov |

| Ru-WZr | 250 | 50 | Diesel and wax/lubricant range | mdpi.comconsensus.app |

This table provides examples of product distributions from polyethylene hydrogenolysis using various zirconium- and ruthenium-based catalysts under different conditions.

The mechanism of polyolefin hydrogenolysis catalyzed by supported zirconium hydrides is considered to be the microscopic reverse of Ziegler-Natta polymerization. researchgate.net The key steps involve:

C-H Bond Activation : The catalytic cycle is initiated by the activation of a C-H bond within the polymer chain by the zirconium hydride species. nih.gov

β-Alkyl Elimination : This is followed by a β-alkyl elimination step, which results in the cleavage of a C-C bond in the polymer backbone. This step produces a terminal olefin and a new, shorter oligomeric zirconium species. researchgate.netresearchgate.net

Hydrogenation : The generated olefin is then hydrogenated by the catalyst in the presence of H2, resulting in a saturated hydrocarbon.

This sequence of C-H activation and β-alkyl elimination is central to the depolymerization process. researchgate.net The electrophilicity of the zirconium center, often enhanced by the acidic support, plays a crucial role in facilitating these steps. nih.gov

Applications in Specialty Chemical Synthesis

The catalytic activity of zirconium complexes is a cornerstone of modern synthetic chemistry. While many applications utilize zirconocene-based catalysts, homoleptic alkyl compounds like Zirconium, tetrakis(2,2-dimethylpropyl)- serve as important precursors and reagents in specialized transformations, including polymerization and carbon-carbon bond-forming reactions.

Hydrogenation Reactions

Following extensive literature searches, no specific research findings detailing the direct application of Zirconium, tetrakis(2,2-dimethylpropyl)- as a catalyst in hydrogenation reactions were identified. Catalytic hydrogenation is a critical industrial process, often relying on platinum-group metals or other transition metal complexes. google.commdpi.comnih.gov While some zirconium-based systems, such as specific zirconium-hydride complexes and palladium-doped zirconium metal-organic frameworks (MOFs), have been developed for the transfer hydrogenation of certain N-heteroarenes or the hydrogenation of unsaturated compounds, these are structurally distinct from Zirconium, tetrakis(2,2-dimethylpropyl)-. mdpi.comresearchgate.netrsc.org

Role in the Manufacturing of Plastics and Elastomers

Zirconium-based catalysts are pivotal in the production of polyolefins, which include a vast range of plastics and elastomers. mdpi.com These catalysts, particularly when activated by an aluminoxane co-catalyst like methylaluminoxane (MAO), can polymerize olefins such as ethylene with high efficiency. rsc.orgnih.gov The properties of the resulting polyethylene, from high-density plastics to linear low-density elastomers, can be tuned by the catalyst structure and reaction conditions. mdpi.com

Homoleptic alkylzirconium compounds, such as Zirconium, tetrakis(2,2-dimethylpropyl)-, can function as precursors to catalytically active species for olefin polymerization. For instance, research has shown that tetrabenzylzirconium, [Zr(CH₂Ph)₄], a related homoleptic compound, reacts with ketoenamine ligands to yield dibenzyl complexes. nih.gov These resulting complexes, when activated, serve as catalyst precursors for the homopolymerization of ethylene. nih.gov This demonstrates a pathway where a simple, stable alkylzirconium compound is converted into a more complex, active catalyst for producing polyethylene, a foundational material for many plastics and elastomers.

Methylalumination of Alkenes and Related C-C Bond Forming Reactions

Zirconium-catalyzed carboalumination, particularly the methylalumination of alkynes and alkenes, is a powerful method for stereoselective carbon-carbon bond formation. nih.govpitt.edu This reaction, first reported in 1978, typically involves a zirconocene catalyst, such as dichlorobis(cyclopentadienyl)zirconium(IV) (Cp₂ZrCl₂), and an organoaluminum reagent, most commonly trimethylaluminum (B3029685) (Me₃Al). nih.govresearchgate.net

The underlying mechanism does not involve the direct reaction of the aluminum reagent with the unsaturated substrate. Instead, the zirconocene and the organoaluminum reagent interact to form a highly reactive bimetallic species, sometimes described as a "superacidic" reagent. nih.gov This intermediate facilitates the syn-addition of a methyl group and an aluminum moiety across the double or triple bond of the substrate in a highly regio- and stereoselective manner. nih.govacs.org The resulting organoalane can then be converted into a variety of functional groups, making this a versatile synthetic tool. nih.gov

Three major competing side reactions can occur: β-hydride transfer hydrometalation, bimetallic cyclic carbometalation, and Ziegler-Natta polymerization. nih.gov The choice of solvent and the specific structure of the zirconium catalyst are crucial for suppressing these unwanted pathways and promoting the desired carboalumination. nih.gov This reaction class underscores the utility of zirconium complexes in mediating complex C-C bond formations that are fundamental to organic synthesis.

Precursor for Advanced Materials Deposition

The volatility and thermal decomposition characteristics of specific organometallic compounds make them ideal candidates as precursors for depositing thin films of inorganic materials. Zirconium, tetrakis(2,2-dimethylpropyl)- and its close analogs have been identified as effective precursors for creating zirconium-containing films through vapor deposition techniques.

Utilization in Metal-Organic Chemical Vapor Deposition (MOCVD) of Zirconium-Containing Films

Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique used to grow high-purity crystalline thin films for applications in microelectronics and protective coatings. mdpi.com The selection of the metal-organic precursor is critical, as its properties dictate the deposition temperature, growth rate, and purity of the resulting film.

Zirconium alkyls have been successfully employed as single-source precursors for the MOCVD of zirconium carbide (ZrC). Specifically, Zirconium, tetrakis(2,2-dimethylpropyl)- (Zr(CH₂tBu)₄) has been used to grow ZrC films at deposition temperatures above 500 °C. mocvd-precursor-encyclopedia.de

Furthermore, a closely related compound, zirconium(IV) neo-pentoxide ([Zr(μ-ONep)(ONep)₃]₂), which also features the bulky neopentyl ligand structure, has proven to be a competitive precursor for depositing zirconium dioxide (ZrO₂) films. unt.eduresearchgate.net This precursor exhibits high volatility at relatively low temperatures, subliming at 160 °C and depositing crystalline ZrO₂ at a substrate temperature of 300 °C with less than 1% residual carbon in the final film. unt.eduresearchgate.net The use of such precursors is advantageous for applications requiring high-k dielectric layers, such as in DRAM capacitors and advanced microelectronic devices. google.comnih.gov

| Precursor | Target Material | Deposition Temperature | Key Findings | Reference |

|---|---|---|---|---|

| Zirconium, tetrakis(2,2-dimethylpropyl)- | Zirconium Carbide (ZrC) | >500 °C | Forms films with a Zr:C ratio of 1:2. Reveals both carbidic and graphitic carbon. | mocvd-precursor-encyclopedia.de |

| Zirconium(IV) neo-pentoxide | Zirconium Dioxide (ZrO₂) | 300 °C | Precursor sublimes at 160 °C. Produces crystalline films with <1% residual carbon. | unt.eduresearchgate.net |

Advanced Characterization Techniques in Zirconium, Tetrakis 2,2 Dimethylpropyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for probing the local atomic environment of specific nuclei, offering detailed insights into molecular structure, dynamics, and connectivity.

Solid-State 1H and 13C MAS-NMR for Surface-Bound Species

When Zirconium, tetrakis(2,2-dimethylpropyl)- reacts with a dehydroxylated silica (B1680970) (SiO₂) surface, it typically forms a surface-grafted tris(neopentyl)zirconium species, (≡SiO)Zr(CH₂C(CH₃)₃)₃, by reacting with surface silanol (B1196071) groups (≡Si-OH). acs.orgacs.orgelectronicsandbooks.com Solid-state NMR (ssNMR) is crucial for characterizing these new surface entities.

¹H and ¹³C Magic Angle Spinning (MAS) NMR allows for the direct observation of the neopentyl ligands attached to the zirconium centers on the silica support. researchgate.net The spectra confirm the presence of the organic fragments after grafting. copernicus.orgnih.gov Further detail on the mobility and spatial proximity of these ligands can be obtained through more advanced ssNMR experiments:

Cross-Polarization (CP) MAS: The efficiency of the cross-polarization from ¹H to ¹³C nuclei provides qualitative information about the mobility of the C-H groups. nih.govresearchgate.net For the neopentyl ligands bound to the surface, a high CP efficiency suggests that the side chains are relatively immobile or exhibit strongly anisotropic motion, a consequence of being tethered to a rigid surface. nih.govresearchgate.net

2D Heteronuclear Correlation (HETCOR): ¹H-¹³C HETCOR experiments establish the connectivity between specific proton and carbon atoms, confirming the assignment of resonances to the neopentyl ligands. chemrxiv.org

Dipolar-Coupling Chemical-Shift Correlation (DIPSHIFT): This technique provides quantitative data on the strength of ¹H-¹³C dipolar couplings, which is related to the motional freedom of the C-H bonds. researchgate.netuni-halle.de Studies on related systems show that for alkyl chains grafted to surfaces, the carbon atoms closer to the anchor point (the Zr-O-Si linkage) are more spatially restricted, while the terminal methyl groups exhibit greater mobility. copernicus.orgresearchgate.net

Solid-state NMR is also instrumental in tracking the subsequent reactions of the surface-bound species. For instance, the reaction of [(≡SiO)Zr(CH₂tBu)₃] with hydrogen can be monitored to identify the formation of surface zirconium hydrides like [(≡SiO)₃Zr-H] and [(≡SiO)₂ZrH₂]. acs.org

| Nucleus | Technique | Typical Chemical Shift (δ) / ppm | Assignment | Reference |

|---|---|---|---|---|

| ¹H | MAS-NMR | ~0.9 - 1.1 | -C(CH₃)₃ of neopentyl group | chemrxiv.org |

| ¹H | MAS-NMR | ~1.2 - 1.5 | -Zr-CH₂- of neopentyl group | acs.org |

| ¹³C | CP/MAS-NMR | ~33 - 35 | -C(CH₃)₃ of neopentyl group | nih.govasianpubs.org |

| ¹³C | CP/MAS-NMR | ~85 - 88 | -Zr-CH₂- of neopentyl group | nih.gov |

Solution NMR for Structural Elucidation and Mechanistic Probes

Before its application in surface chemistry, the parent compound Zirconium, tetrakis(2,2-dimethylpropyl)- is thoroughly characterized in solution. ¹H and ¹³C NMR spectroscopy in solvents like deuterated benzene (B151609) or toluene (B28343) is used to confirm its purity and structure. The spectra typically show sharp, well-resolved signals consistent with a single, highly symmetric molecular species in solution.

Solution NMR also serves as a powerful mechanistic probe. For example, in studying the reactions of zirconocene (B1252598) complexes, which are related to the title compound, NMR can track the disappearance of reactant signals and the emergence of new signals corresponding to intermediates and final products. nih.gov This allows for the investigation of ligand exchange processes, reaction kinetics, and the identification of species formed during catalytic cycles. By monitoring changes in chemical shifts and signal intensities over time or with the addition of reagents, researchers can deduce reaction pathways and mechanisms. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the vibrational modes of molecules. They are particularly sensitive to the types of chemical bonds present and their environment, making them ideal for studying ligand structures and surface interactions.

Infrared (IR) Spectroscopy for Ligand and Surface Interactions

IR spectroscopy is a fundamental tool for monitoring the grafting of Zirconium, tetrakis(2,2-dimethylpropyl)- onto silica. The process is followed by observing changes in characteristic spectral bands. electronicsandbooks.com A key indicator of a successful reaction is the attenuation or disappearance of the sharp absorption band corresponding to isolated surface silanol groups (ν(O-H)), typically found around 3740-3750 cm⁻¹. electronicsandbooks.com

Simultaneously, new bands appear in the C-H stretching and bending regions (approx. 2800-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively), which are characteristic of the neopentyl ligands now attached to the surface. electronicsandbooks.com The positions and intensities of these bands confirm the integrity of the organic ligand after the grafting process. IR spectroscopy can also be used to study the subsequent reactivity of the surface-bound complex, for example, its interaction with probe molecules like carbon monoxide or carbon dioxide, by observing shifts in the vibrational frequencies of both the probe molecule and the surface species. acs.orgrsc.org

| Vibrational Mode | Typical Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| ν(O-H) | ~3747 | Isolated silanol group on silica surface (disappears on reaction) | electronicsandbooks.com |

| νₐₛ(CH₃) | ~2953 | Asymmetric C-H stretch of methyl groups in neopentyl ligand | electronicsandbooks.com |

| νₛ(CH₃) | ~2864 | Symmetric C-H stretch of methyl groups in neopentyl ligand | electronicsandbooks.com |

| δₐₛ(CH₃) | ~1464 | Asymmetric C-H bend of methyl groups in neopentyl ligand | electronicsandbooks.com |

| δₛ(CH₃) | ~1359 | Symmetric C-H bend of methyl groups in neopentyl ligand | electronicsandbooks.com |

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

DRIFTS is a specialized IR technique that is particularly well-suited for analyzing powdered, highly scattering samples like silica-supported catalysts. rsc.orgopenaccesspub.org Instead of measuring transmitted light, DRIFTS collects the diffusely scattered IR radiation from the sample, which contains the absorption information. nih.gov This method offers several advantages for studying surface-bound species like (≡SiO)Zr(CH₂C(CH₃)₃)₃.

The technique allows for in-situ analysis, meaning spectra can be recorded under controlled temperature and atmospheric conditions, closely mimicking reaction environments. researchgate.net This is invaluable for studying the thermal stability of the grafted complex or its reactivity towards various gases in real-time. researchgate.netresearchgate.net The spectral information obtained from DRIFTS is fundamentally the same as that from transmission IR, allowing for the identification of surface functional groups and adsorbed species. researchgate.netnih.gov For example, DRIFTS has been widely used to study the nature of acid and base sites on zirconia and other oxide surfaces by monitoring the adsorption of probe molecules like pyridine (B92270) and CO₂. researchgate.net

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. qd-europe.comnih.gov The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides precise information about the coordination number, identity, and distance of neighboring atoms. unipd.it

For research on Zirconium, tetrakis(2,2-dimethylpropyl)- and its surface derivatives, EXAFS is particularly valuable. After the complex is grafted onto a support like silica, EXAFS analysis at the Zr K-edge can definitively determine the local coordination environment of the zirconium atom. acs.orgnih.gov The analysis of the EXAFS signal can yield precise Zr-O bond distances for the linkage to the silica surface and Zr-C bond distances for the remaining neopentyl ligands. acs.orgresearchgate.net Furthermore, it provides the coordination numbers for these bonds, allowing researchers to confirm that, for example, the zirconium is bound to one oxygen atom from the support and three carbon atoms from the neopentyl ligands, thus verifying the (≡SiO)ZrNp₃ structure. acs.org This structural data is critical for building accurate models of the active sites in heterogeneous catalysis. nih.gov

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Zr-O Bond Length | ~2.07 - 2.16 Å | Typical distance between Zirconium and a neighboring Oxygen atom (e.g., in a Zr-OH or Zr-O-Si linkage). | researchgate.net |

| Zr-C Bond Length | ~2.25 - 2.30 Å | Typical distance between Zirconium and the methylene (B1212753) Carbon of an alkyl ligand. | acs.org |

| Zr Coordination Number | 4 | Expected coordination for the surface species (1 x O, 3 x C). EXAFS helps confirm this number. | acs.org |

X-ray Absorption Near-Edge Structure (XANES) for Oxidation States

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful, element-specific tool used to determine the oxidation state and coordination geometry of an absorbing atom. researchgate.netresearchgate.net The technique involves tuning synchrotron radiation to the absorption edge of a core electron of the element of interest—in this case, the K-edge or L-edge of zirconium. The precise energy and features of the absorption edge are highly sensitive to the effective charge on the metal center. researchgate.net

In the context of Zirconium, tetrakis(2,2-dimethylpropyl)-, the zirconium center is formally in the +4 oxidation state. A XANES experiment would confirm this by comparing the Zr K-edge energy of the compound to that of zirconium standards with known oxidation states, such as Zr metal (Zr(0)) and zirconia (ZrO₂, Zr(IV)). A significant shift to higher energy for the compound relative to Zr(0) would be indicative of the higher oxidation state. unipd.it Studies on other zirconium compounds have established a linear relationship between the absorption edge position and the formal oxidation state. researchgate.net While specific XANES data for Zirconium, tetrakis(2,2-dimethylpropyl)- is not widely published in open literature, the methodology remains a primary tool for verifying the electronic structure of such organometallic species, particularly in studies involving its synthesis or subsequent redox reactions.

Table 1: Representative Zr K-edge XANES Energies for Zirconium Standards

| Compound | Formal Oxidation State of Zr | Approximate Zr K-edge Energy (eV) |

|---|---|---|

| Zr metal | 0 | ~17998 |

| ZrO₂ (Zirconia) | +4 | ~18002-18004 |

Note: The exact edge energy can vary slightly based on instrumentation and calibration.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments

Following the XANES region in an X-ray absorption spectrum are the Extended X-ray Absorption Fine Structure (EXAFS) oscillations. Analysis of the EXAFS region provides detailed information about the local atomic environment around the absorbing atom, including coordination numbers, distances to neighboring atoms, and the degree of local disorder. nih.gov The technique is particularly valuable for non-crystalline materials where traditional diffraction methods are not applicable. nih.gov

For Zirconium, tetrakis(2,2-dimethylpropyl)-, EXAFS analysis at the Zr K-edge would elucidate the precise structure of the coordination sphere. The backscattering of the ejected photoelectron by the surrounding carbon atoms of the four 2,2-dimethylpropyl (neopentyl) ligands generates the EXAFS signal. Fourier transformation of this signal yields a radial distribution function, showing peaks that correspond to shells of neighboring atoms. nih.gov Fitting these peaks allows for the determination of the Zr-C bond distances and the coordination number. In this case, one would expect to find a primary coordination shell corresponding to the four alpha-carbon atoms of the neopentyl groups. The analysis would confirm the tetrahedral coordination geometry around the zirconium center and provide a precise measurement of the Zr-C bond length.

Table 2: Expected EXAFS Fitting Parameters for Zirconium, tetrakis(2,2-dimethylpropyl)-

| Scattering Pair | Expected Coordination Number (N) | Expected Interatomic Distance (R, Å) |

|---|

Note: These are expected values based on typical organometallic zirconium complexes. Actual experimental values would provide precise structural data.

Mass Spectrometry and Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC/MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is an essential hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile products of chemical reactions. In research involving Zirconium, tetrakis(2,2-dimethylpropyl)-, GC/MS is employed to analyze the byproducts of its synthesis or decomposition, as well as the products formed in its reactions, such as in catalysis or chemical vapor deposition. For instance, in reactions where the neopentyl ligands are displaced, GC/MS can identify the resulting organic molecules, such as neopentane (B1206597) or other hydrocarbons. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its structural identification. Pyrolysis-GC/MS can also be used, where the compound is thermally decomposed and the resulting fragments are analyzed to deduce the structure of the original molecule or its ligands.

Gel Permeation Chromatography (GPC) for Polymer Characterization

When Zirconium, tetrakis(2,2-dimethylpropyl)- is used as an initiator or catalyst in polymerization reactions, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for characterizing the resulting polymers. unipd.it GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column packing material and thus elute faster, while smaller molecules penetrate the pores and have a longer retention time. This separation allows for the determination of the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). unipd.it A narrow PDI is often indicative of a well-controlled polymerization process, a key performance indicator when evaluating new initiator systems like Zirconium, tetrakis(2,2-dimethylpropyl)-.

Table 3: GPC Data for a Hypothetical Polymer Synthesized with a Zirconium Initiator

| Parameter | Value | Description |

|---|---|---|

| Mn ( g/mol ) | 50,000 | Number-average molecular weight |

| Mw ( g/mol ) | 55,000 | Weight-average molecular weight |

Elemental Analysis and Quantification of Evolved Gases

Elemental analysis is a fundamental technique used to determine the weight percentages of elements (carbon, hydrogen, etc.) within a sample of Zirconium, tetrakis(2,2-dimethylpropyl)-. This is critical for verifying the purity and stoichiometry of a newly synthesized batch.

Furthermore, in reactions involving the thermal or chemical decomposition of the compound, it is often necessary to identify and quantify the gases that are evolved. This can be accomplished using techniques such as mass spectrometry or gas chromatography coupled with a thermal conductivity detector (GC-TCD). For example, heating Zirconium, tetrakis(2,2-dimethylpropyl)- might lead to the release of neopentane gas. Quantifying the amount of evolved gas can provide insights into the reaction mechanism and stoichiometry. For instance, density functional theory (DFT) calculations on related zirconium amide precursors for atomic layer deposition (ALD) have been used to predict the elimination of amine byproducts during film growth, a process that is experimentally verified by analyzing evolved gases. A similar combined theoretical and experimental approach could be applied to understand the decomposition pathways of Zirconium, tetrakis(2,2-dimethylpropyl)-.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile method for studying the electronic structure and properties of transition metal complexes. Its balance between computational cost and accuracy makes it particularly well-suited for investigating the complex bonding and reaction pathways of zirconium compounds.

Elucidation of Reaction Mechanisms (e.g., Thermolysis, Hydrogenolysis)

DFT calculations have been instrumental in elucidating the mechanisms of key reactions involving zirconium alkyl complexes, such as hydrogenolysis. Studies on silica-supported zirconium hydrides, which can be formed from precursors like tetraneopentylzirconium, have shown that dihydride species are capable of catalyzing alkane hydrogenolysis under mild conditions. nih.gov DFT simulations of the reaction between a binuclear Zr(IV) hydride complex and propane (B168953) suggest that such species could be more effective catalysts for this process than their mononuclear counterparts. nih.gov The hydrogenolysis of polyolefins, a process of significant industrial interest for plastics recycling, has also been investigated using DFT. researchgate.net These studies have helped to identify the turnover-limiting steps, such as β-alkyl elimination, which are particularly facile in cationic d0 complexes like those derived from zirconium alkyls. researchgate.net

While specific DFT studies on the thermolysis mechanism of isolated Zirconium, tetrakis(2,2-dimethylpropyl)- are not extensively detailed in the provided results, the general mechanisms of decomposition for such early transition metal alkyls are understood to proceed through pathways like α- or β-hydrogen elimination. DFT is a prime tool for investigating the energetics of these potential decomposition pathways.

Modeling of Zirconium Alkyl Complex Structures and Reactivity on Surfaces

The interaction of zirconium alkyl complexes with surfaces is crucial for their application in heterogeneous catalysis. DFT has been employed to model the structure and reactivity of these species on various supports. For instance, the chemisorption of tetrakis(dimethylamino)zirconium (B103496), a related zirconium precursor, on a hydroxylated zirconium oxide (ZrO₂) surface has been simulated using DFT. acs.org These calculations revealed that the first two ligand exchange reactions are exothermic and have low activation energies, suggesting that a surface species of the type O₂Zr(NMe₂-)* is the likely product after chemisorption. acs.org

Furthermore, DFT has been used to study the structure and stability of various low-index surfaces of zirconia (ZrO₂) polymorphs (monoclinic, tetragonal, and cubic). researchgate.net Understanding the surface energies and atomic relaxations of the support material is a prerequisite for accurately modeling the behavior of deposited zirconium alkyl complexes. researchgate.net The PBE0 functional has been shown to provide a reliable description of both the geometric and electronic features of these oxide surfaces. researchgate.net The insights from these surface studies are critical for designing supported catalysts based on zirconium alkyls.

Parametrization of Zirconium for Semi-Empirical Methods (e.g., DFTB3/3OB)

While DFT is a powerful tool, its computational cost can be prohibitive for very large systems or long-timescale simulations. Semi-empirical methods, such as the Density Functional Tight Binding (DFTB) method, offer a faster alternative. However, accurate parameters for each element are required. Recently, work has been done to extend the semi-empirical DFTB3 method, in conjunction with the 3OB parameter set, to include zirconium. usask.ca This parametrization was carried out consistently with existing parameters for elements like C, H, N, and O. usask.ca The accuracy of the new zirconium parameters was validated by comparing calculated zirconium-ligand association and reaction energies with results from higher-level quantum chemical calculations (MP2 and DFT) and other semi-empirical methods. usask.ca This development enables the study of complex zirconium-containing systems, including large biomolecules and metal-organic frameworks, with reasonable accuracy and significantly reduced computational expense. usask.ca

Molecular Dynamics (MD) Simulations for Zirconium-Containing Systems

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecular systems over time, offering insights into processes such as diffusion, conformational changes, and phase transitions. While specific MD simulations focusing solely on Zirconium, tetrakis(2,2-dimethylpropyl)- are not prominently featured in the available literature, MD studies on related zirconium-containing systems provide valuable context.

For example, MD simulations have been used to investigate the structure and mechanical properties of zirconium and zirconium hydride. researchgate.netresearchgate.net These simulations, using potentials like the Modified Embedded Atom Method (MEAM), have successfully predicted properties such as the temperature-dependent failure of zirconium and the diffusion of hydrogen within the metal lattice. researchgate.netresearchgate.net Other studies have focused on the melting of zirconia (ZrO₂) using MD simulations, which is important for understanding its high-temperature applications. nih.gov Furthermore, the development of DFTB parameters for zirconium allows for DFTB-based MD simulations, which can be used to study the structural and vibrational properties of materials like yttria-stabilized zirconia on longer timescales and larger size scales than accessible with pure DFT. usask.ca

Quantum Chemical Calculations (e.g., MP2, B3LYP) for Energetics and Intermediates

High-level quantum chemical calculations, such as Møller-Plesset perturbation theory (MP2) and hybrid DFT methods like B3LYP, are crucial for obtaining accurate energetic information and characterizing reaction intermediates. These methods serve as benchmarks for more approximate computational techniques.

In the parametrization of zirconium for the DFTB3/3OB method, zirconium-ligand association and reaction energies were compared with results from MP2 and B3LYP calculations to ensure the reliability of the semi-empirical parameters. usask.ca The B3LYP functional, often in combination with a suitable basis set like LANL2DZ for the metal, is commonly used to investigate the geometry and electronic structure of zirconium complexes. mdpi.com For instance, the electronic structure of zirconia has been studied using the B3LYP functional, providing insights into its bandgap and density of states. nih.gov

| Computational Method | Application in Zirconium Chemistry | Key Findings |

| B3LYP | Geometry optimization and electronic structure of Zr(IV) complexes. mdpi.com | Provides reliable structural and electronic properties. |

| MP2 | Benchmark calculations for energetics. usask.ca | Used to validate the accuracy of semi-empirical methods. |

| PBE0 | Modeling of zirconia surfaces. researchgate.net | Accurately describes geometric and electronic features of ZrO₂ polymorphs. |

Theoretical Insights into Ligand Design and Electronic Effects

Computational methods are increasingly used to guide the rational design of ligands to tune the properties and reactivity of metal complexes. For zirconium complexes, theoretical studies can provide valuable insights into the electronic and steric effects of different ligand environments.

DFT calculations have been employed to study how ligand structure influences the stability of cationic zirconocene (B1252598) complexes. acs.org These studies revealed that sterically demanding substituents on the cyclopentadienyl (B1206354) (Cp) ligands can weaken the bond between zirconium and a coordinating aniline (B41778) molecule, while also stabilizing the complex by restricting the rotation of phenyl groups. acs.org The nature of the substituents on the Cp rings plays a critical role in modulating the electronic properties and the inherent electron deficiency of the zirconium center. acs.org

Furthermore, computational studies have been used to investigate ligand interactions in the liquid-liquid extraction of zirconium and hafnium, a process where ligand design is key to achieving efficient separation. DFT calculations have shown that at a molecular level, the hafnium complex can have a larger interaction energy with certain ligands, which helps to explain its preferential extraction into an organic solvent. These theoretical insights into ligand effects are crucial for the development of new and improved zirconium-based catalysts and materials.

Future Directions and Emerging Research Areas

Development of Novel Zirconium, tetrakis(2,2-dimethylpropyl)- Derivatives with Tailored Reactivity

The modification of the ligand sphere around the zirconium center is a key strategy to fine-tune the reactivity and selectivity of catalysts. Future research will heavily focus on the synthesis of novel derivatives of Zirconium, tetrakis(2,2-dimethylpropyl)-. By systematically altering the electronic and steric properties of the ligands, scientists aim to create catalysts with tailored performance for specific applications.

One promising avenue is the introduction of functionalized ligands that can participate in the catalytic cycle, either by stabilizing transition states or by enabling new reaction pathways. For instance, the synthesis of half-metallocene zirconium complexes with specialized phenylphosphine (B1580520) ligands has been shown to produce highly active catalysts for ethylene (B1197577) polymerization. nih.gov Density functional theory (DFT) calculations on these systems have revealed how the complex's structure influences its catalytic performance. nih.gov Another approach involves the synthesis of zirconium(IV) derivatives containing bis-amido ligands, which can be achieved through the aminolysis of dichlorosilanes and subsequent reaction with a zirconium precursor. ichemical.com The resulting complexes exhibit unique molecular structures and dynamics, which can be harnessed for catalytic applications. ichemical.com

The development of chiral derivatives is another critical area of research. The synthesis of chiral cyclic silene species using an (S)-BINOL ligand has demonstrated the potential for stereoselective activation of small molecules like CO2 and HCl. nih.gov This opens up possibilities for the development of Zirconium, tetrakis(2,2-dimethylpropyl)- derivatives that can catalyze asymmetric transformations with high enantioselectivity.

Integration of Zirconium, tetrakis(2,2-dimethylpropyl)- in Multi-Component Catalytic Systems

The use of Zirconium, tetrakis(2,2-dimethylpropyl)- and its derivatives in multi-component catalytic systems is a rapidly emerging field. These systems, which involve the cooperation of two or more catalytic species, can achieve transformations that are not possible with a single catalyst.

Bimetallic catalysis, where two different metal centers work in concert, offers significant advantages in terms of activity and selectivity. Research into bimetallic zirconium amine bis(phenolate) polymerization catalysts has shown that locking two zirconium centers in close proximity can lead to polymers with significantly higher isotacticity and enhanced catalytic activity compared to their monometallic counterparts. nih.gov The synergistic effects in these systems are attributed to the electronic and steric interactions between the metal centers. nih.gov Similarly, studies on bimetallic catalysts of zirconium with metals like vanadium, molybdenum, and iron have been investigated for their activity in methanol (B129727) oxidation, demonstrating the potential for these systems in various oxidative transformations. nih.govresearchgate.net The catalytic behavior of these alloys is highly dependent on the conditions used for the formation of the active surface. nih.govresearchgate.net

Tandem catalysis, where multiple catalytic reactions occur in a single pot, is another area of interest. Zirconium-based catalysts can be combined with other transition metal catalysts to perform complex reaction sequences. For example, the in-situ transmetalation of alkenyl zirconocenes to organozincs, followed by palladium-catalyzed cross-coupling reactions, has proven to be a powerful strategy for the synthesis of complex organic molecules. nih.gov

Advanced Computational Modeling for Predictive Understanding of Organozirconium Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of organozirconium catalysts. Future research will increasingly rely on advanced computational modeling to gain a deeper insight into reaction mechanisms, catalyst stability, and the factors that control selectivity.

DFT calculations can be used to explore the reaction pathways of catalytic processes involving zirconium complexes. For instance, the mechanism of atomic layer deposition (ALD) of zirconium oxide from precursors like tetrakis(dimethylamino)zirconium (B103496) has been investigated using DFT, revealing the intricate details of the surface reactions. nih.govresearchgate.netnih.gov These studies provide valuable information for the design of new precursors and the optimization of ALD processes. nih.govresearchgate.netnih.gov

Furthermore, computational models can be employed to predict the reactivity of new Zirconium, tetrakis(2,2-dimethylpropyl)- derivatives before they are synthesized in the lab. By screening a virtual library of potential ligands, researchers can identify promising candidates with desired catalytic properties. This approach can significantly accelerate the discovery of new and improved catalysts. The combination of DFT with kinetic Monte Carlo simulations allows for the prediction of reaction rates and a direct comparison with experimental data, providing a powerful tool for validating proposed reaction mechanisms. researchgate.net

Exploration of Zirconium, tetrakis(2,2-dimethylpropyl)- in New Catalytic Transformations

While Zirconium, tetrakis(2,2-dimethylpropyl)- and its derivatives are well-known for their application in olefin polymerization, there is a growing interest in exploring their potential in other catalytic transformations.

One such area is the catalytic activation of small molecules. The high propensity of early transition metal alkyl complexes to activate inert C-H bonds opens up new avenues for the functionalization of hydrocarbons. rsc.org Research is ongoing to develop zirconium-based catalysts for the selective C-H functionalization of a variety of substrates, from simple alkanes to complex organic molecules. umich.edu

Another emerging application is in the field of depolymerization. Zirconium-catalyzed hydrosilylation has been successfully applied to the reductive depolymerization of polyesters found in plastic waste, offering a promising route for chemical recycling. rsc.org This methodology utilizes a bench-stable silane (B1218182) as a reductant and a zirconium catalyst to achieve high yields of the corresponding alcohols. rsc.org

Furthermore, the development of zirconium catalysts for nitrene transfer reactions is an active area of research. A d0 zirconium(IV) complex with a redox-active ligand has been shown to catalyze the formation of carbodiimides from organoazides and isonitriles, demonstrating the potential of these systems in synthetic chemistry. rsc.org

Design of Supported Catalysts for Enhanced Performance and Recoverability

The immobilization of homogeneous catalysts onto solid supports is a crucial step towards their practical application in industrial processes. Supported catalysts offer several advantages, including ease of separation from the reaction mixture, improved stability, and the potential for reuse.

Significant progress has been made in the development of silica-supported zirconium catalysts. The reaction of Zirconium, tetrakis(2,2-dimethylpropyl)- with partially dehydroxylated silica (B1680970) results in the formation of a well-defined tris(neopentyl)zirconium(IV) complex grafted onto the silica surface. acs.org This surface organometallic chemistry approach allows for the preparation of single-site catalysts with well-controlled structures. researchgate.net The resulting supported catalysts have shown activity in various reactions, including alkane metathesis and hydrogenolysis, after treatment with hydrogen to form surface hydrides. researchgate.net

The nature of the support can have a significant impact on the catalytic performance. For instance, tetraalkyl zirconium complexes supported on alumina (B75360) exhibit much higher activity in polymerization reactions compared to those supported on silica. nih.gov This highlights the importance of the interaction between the catalyst and the support in generating active sites. nih.gov

Future research will focus on the development of novel support materials, such as mesoporous silica and polymers, to further enhance the performance and recoverability of Zirconium, tetrakis(2,2-dimethylpropyl)- based catalysts. The synthesis of silica gel supported chiral Lewis acid catalysts using zirconium precursors is an example of efforts to create stable and reusable catalysts for asymmetric synthesis. calstate.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.